molecular formula C17H19N5S B2953961 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2380145-81-1

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No. B2953961
CAS RN: 2380145-81-1
M. Wt: 325.43
InChI Key: ARAIYXKQGZRMGT-UHFFFAOYSA-N
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Description

The compound “2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a piperazine ring, and a benzothiazole ring . These functional groups are common in many pharmaceutical compounds and could potentially exhibit a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrimidine and benzothiazole) would contribute to the compound’s stability. The piperazine ring, being a saturated cyclic amine, could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the pyrimidine ring might undergo substitution reactions, while the piperazine ring could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives, for example, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and toxicity. Proper safety measures should be taken when handling this compound, especially if it’s biologically active .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential applications in medicine, and optimization of its synthesis .

properties

IUPAC Name

2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S/c1-12-13(2)18-11-19-16(12)21-7-9-22(10-8-21)17-20-14-5-3-4-6-15(14)23-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIYXKQGZRMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

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